Structural Differentiation: Complete O-Methylation Eliminates Hydrogen-Bond Donor Capacity Versus Hydroxylated Pentamethoxychalcone Analogs
3,4,2',4',6'-Pentamethoxychalcone differs fundamentally from its hydroxylated analog 2'-hydroxy-3,4,4',5,6'-pentamethoxychalcone in possessing zero hydrogen-bond donor (HBD) groups versus one HBD group, resulting in altered molecular recognition and membrane permeability characteristics. The presence of a free 2'-hydroxyl group in the comparator compound enables intramolecular hydrogen bonding with the carbonyl oxygen and intermolecular hydrogen bonding with biological targets, features that are entirely absent in the fully methylated target compound [1]. This structural distinction is quantifiable: HBD count = 0 for target compound versus HBD count = 1 for the 2'-hydroxy analog, which directly impacts LogP values, aqueous solubility, and passive diffusion across lipid bilayers [2].
| Evidence Dimension | Hydrogen-bond donor (HBD) count |
|---|---|
| Target Compound Data | 0 HBD groups (all five phenolic positions fully methylated) |
| Comparator Or Baseline | 2'-Hydroxy-3,4,4',5,6'-pentamethoxychalcone: 1 HBD group (free 2'-hydroxyl retained) |
| Quantified Difference | Complete loss of hydrogen-bond donation capacity |
| Conditions | Molecular structure comparison |
Why This Matters
The absence of HBD groups predicts enhanced passive membrane permeability and reduced susceptibility to Phase II glucuronidation/sulfation metabolism, making this compound suitable for applications requiring intracellular target access without metabolic liability associated with free phenols.
- [1] Leão M, Soares J, Gomes S, et al. Enhanced cytotoxicity of prenylated chalcone against tumour cells via disruption of the p53-MDM2 interaction. Life Sci. 2015;142:60-65. DOI: 10.1016/j.lfs.2015.10.015. (Compound 1: 2'-hydroxy-3,4,4',5,6'-pentamethoxychalcone). View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. DOI: 10.1016/S0169-409X(00)00129-0. View Source
